![molecular formula C32H50FeP2 B12432928 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene, also known as Josiphos SL-J002-1 or [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine, is a chiral phosphine ligand. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both ferrocene and phosphine groups in its structure makes it a versatile ligand with unique electronic and steric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene typically involves the following steps:
Preparation of Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This can involve lithiation followed by electrophilic substitution to introduce the phosphine groups.
Phosphine Introduction: The di-tert-butylphosphino and diphenylphosphino groups are introduced through reactions with appropriate phosphine reagents under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up with optimizations to ensure higher yields and purity.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and control.
Purification: Advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under suitable conditions.
Substitution: The phosphine groups can participate in substitution reactions, particularly in coordination with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used for oxidation.
Substitution: Transition metal complexes, such as palladium or rhodium catalysts, are commonly used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product of oxidation is the ferrocenium ion.
Substitution: The major products depend on the specific substitution reaction but typically involve the formation of metal-ligand complexes.
科学的研究の応用
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene has a wide range of scientific research applications:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene involves:
Coordination with Transition Metals: The phosphine groups coordinate with transition metals, forming stable metal-ligand complexes.
Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the catalytic reactions, leading to the formation of chiral products.
Electronic Effects: The electronic properties of the ferrocene and phosphine groups influence the reactivity and selectivity of the catalytic processes.
類似化合物との比較
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand in asymmetric catalysis.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in asymmetric hydrogenation reactions.
SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic processes.
Uniqueness
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene is unique due to:
Ferrocene Core: The presence of the ferrocene moiety provides unique electronic properties.
Steric Effects: The bulky di-tert-butylphosphino group offers steric hindrance, influencing the selectivity of reactions.
Chiral Environment: The compound’s chiral nature makes it highly effective in asymmetric catalysis.
特性
分子式 |
C32H50FeP2 |
|---|---|
分子量 |
552.5 g/mol |
IUPAC名 |
cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1 |
InChIキー |
KEERMMZARKKVBY-XOBZDMSASA-N |
異性体SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
正規SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
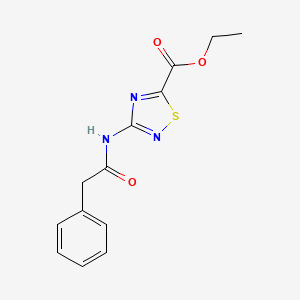
![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
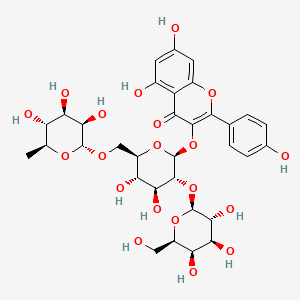
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
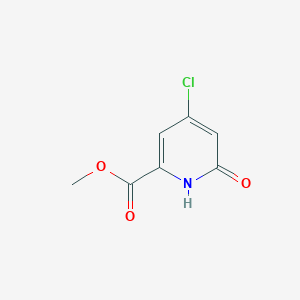
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)
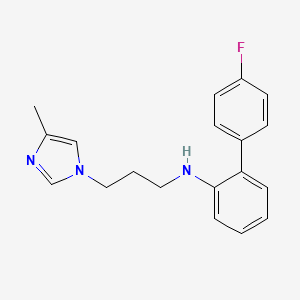
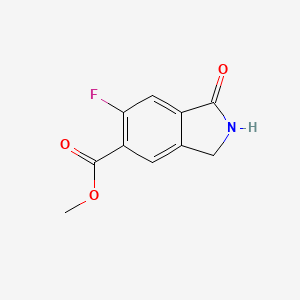
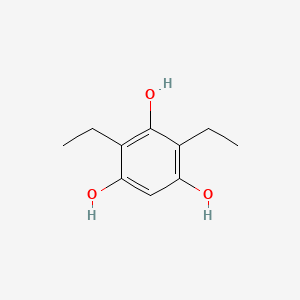

![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
